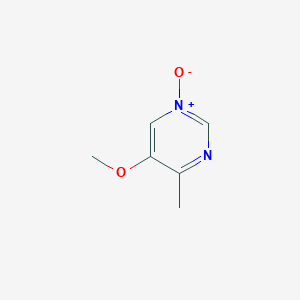
5-Methoxy-4-methyl-1-oxidopyrimidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-methylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide typically involves the reaction of 4-methylpyrimidine 1-oxide with methoxy groups under specific conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) as a reagent. The reaction is carried out in acetonitrile, and the product is obtained in good yields .
Industrial Production Methods
Industrial production methods for 5-Methoxy-4-methylpyrimidine 1-oxide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-methylpyrimidine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Trimethylsilyl Cyanide (TMSCN): Used in substitution reactions to introduce cyanide groups.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound to different derivatives.
Reducing Agents: Reducing agents can be used to reduce the compound to its corresponding reduced forms.
Major Products Formed
2-Pyrimidinecarbonitriles: Formed predominantly in reactions with TMSCN.
Other Derivatives: Depending on the reaction conditions and reagents used, various other derivatives can be formed.
Applications De Recherche Scientifique
5-Methoxy-4-methylpyrimidine 1-oxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyrimidine 1-oxide: Similar in structure but lacks the methoxy group.
5-Substituted Pyrimidine 1-oxides: Compounds with different substituents at the 5-position.
4,5-Disubstituted Pyrimidine 1-oxides: Compounds with additional substituents at the 4 and 5 positions.
Uniqueness
5-Methoxy-4-methylpyrimidine 1-oxide is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. Its ability to undergo selective reactions and form specific derivatives makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
114969-54-9 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
Clé InChI |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
SMILES canonique |
CC1=NC=[N+](C=C1OC)[O-] |
Synonymes |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















